n,n-Bis(3,4-dimethylphenyl)aniline
Description
N,N-Bis(3,4-dimethylphenyl)aniline is a triarylamine derivative characterized by two 3,4-dimethylphenyl groups attached to the nitrogen atom of an aniline core. This structure confers unique electronic and steric properties, making it valuable in materials science, particularly in optoelectronic devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The methyl substituents on the phenyl rings enhance electron-donating capabilities while providing steric stabilization, which can influence molecular packing and charge transport .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-dimethyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N/c1-16-10-12-21(14-18(16)3)23(20-8-6-5-7-9-20)22-13-11-17(2)19(4)15-22/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKSWDYVIGJBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC(=C(C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
n,n-Bis(3,4-dimethylphenyl)aniline, a derivative of aniline, has garnered attention in recent years for its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound through diverse sources, including case studies and research findings.
Chemical Structure and Properties
This compound is characterized by two 3,4-dimethylphenyl groups attached to a central aniline moiety. Its structure can be represented as follows:
This compound's molecular structure influences its interaction with biological targets, which is crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Research indicates that it may modulate the activity of enzymes involved in cell proliferation and apoptosis, contributing to its anticancer effects. The compound's mechanism includes:
- Enzyme Inhibition : It may inhibit specific enzymes that are critical for cancer cell growth.
- Receptor Binding : The compound could bind to receptors that regulate cell signaling pathways associated with cancer progression.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Moderate inhibition |
| HCT-116 (Colon) | 8.2 | Significant inhibition |
| A549 (Lung) | 12.0 | Moderate inhibition |
| PC-3 (Prostate) | 9.5 | Significant inhibition |
Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.
In a recent study, this compound showed promising results in inhibiting the proliferation of MCF-7 and HCT-116 cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results indicate that this compound exhibits moderate antimicrobial activity against both bacterial and fungal strains .
Case Studies
-
Anticancer Study :
A study conducted by Zhang et al. assessed the efficacy of this compound on various cancer cell lines using a TRAP PCR-ELISA assay. The compound demonstrated significant cytotoxic effects on MCF-7 cells with an IC50 value lower than many existing chemotherapeutics . -
Antimicrobial Study :
In another investigation focusing on the antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations that suggest potential for further development as an antimicrobial agent .
Scientific Research Applications
Organic Synthesis
n,n-Bis(3,4-dimethylphenyl)aniline serves as an important intermediate in organic synthesis. It can be utilized in the production of various organic compounds, including dyes and pharmaceuticals. The compound is particularly useful in the synthesis of complex organic molecules due to its ability to participate in electrophilic aromatic substitution reactions.
Case Study: Synthesis of Dyes
In a study exploring the synthesis of novel dyes, this compound was employed as a precursor to synthesize azo dyes. These dyes demonstrated excellent thermal stability and vivid colors, making them suitable for textile applications .
Electronic Materials
The compound has been investigated for its potential applications in electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-donating properties enhance the efficiency of charge transport in these devices.
Case Study: OLED Applications
Research has shown that incorporating this compound into OLED structures improves device performance by increasing luminescence efficiency and stability under operational conditions . This is attributed to its favorable energy levels and charge mobility characteristics.
Catalysis
This compound has been explored as a catalyst in various chemical reactions. Its ability to stabilize transition states and lower activation energies makes it a valuable component in catalytic systems.
Case Study: Catalytic Reactions
In a recent study, this compound was used as a catalyst for the synthesis of amides from carboxylic acids and amines under mild conditions. The reaction demonstrated high yields and selectivity, showcasing the compound's utility in synthetic chemistry .
Polymer Chemistry
The compound's structure allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in the development of high-performance materials for industrial use.
Case Study: Polymer Blends
Research indicates that blending this compound with polycarbonate results in improved impact resistance and thermal properties. This makes the blend suitable for applications requiring durable materials .
Fluorescent Dyes
This compound has been studied for its potential as a fluorescent dye due to its strong luminescent properties when incorporated into various matrices.
Case Study: Fluorescence Quenching Studies
A study on fluorescence quenching revealed that this compound can effectively quench fluorescence in certain dye systems when used alongside nanoparticles. This property is useful in developing sensors and imaging agents .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methyl groups on the aromatic rings activate the benzene rings toward electrophilic substitution. Reactions typically occur at the ortho and para positions relative to the methyl substituents.
Key Findings :
- Nitration yields mono- or di-nitro products depending on stoichiometry.
- Bromination under Friedel-Crafts conditions produces para-bromo derivatives due to steric hindrance from methyl groups.
Oxidation Reactions
The amine group and aromatic rings can undergo oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Amine Oxidation | KMnO₄ in acidic medium | Nitroso or nitro derivatives | |
| Ring Oxidation | CrO₃ in acetic acid | Quinone-like structures |
Key Findings :
- Oxidation with KMnO₄ selectively targets the amine group, forming nitroso intermediates.
- Chromium-based oxidants degrade aromatic rings to yield quinones.
Reduction Reactions
While tertiary amines are generally resistant to reduction, the aromatic system can be hydrogenated.
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The electronic and steric properties of triarylamines are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-donating groups (methyl, methoxy) enhance conjugation and hole-transport properties, critical for optoelectronic applications.
- Bulky substituents (bromine, boronate esters) introduce steric effects, altering molecular packing and reactivity.
- Functional groups (chloroethyl, alkenyl) tailor compounds for specific applications, such as drug precursors or dye sensitizers.
Physical and Chemical Properties
Preparation Methods
Platinum-Catalyzed Hydrogenation of Nitro Precursors
A patent by CN104250215A (2013) outlines a one-step synthesis of N-alkyl-3,4-dimethylanilines via hydrogenation. While designed for N-(1-ethylpropyl)-3,4-dimethylaniline, this method is adaptable to N,N-bis(3,4-dimethylphenyl)aniline by substituting 3,4-dimethylnitrobenzene with a bis-nitro precursor. The process employs a platinum-carbon catalyst (2–4% Pt loading) and a phosphoric acid–sodium dihydrogen phosphate buffer (pH 3) under mild hydrogen pressure (0.1–0.5 MPa).
Optimized Conditions
This method minimizes byproducts and eliminates the need for intermediate isolation, making it scalable for industrial applications. The buffer system stabilizes the acidic environment, preventing unwanted protonation of the amine.
Visible-Light-Driven Annulation for Tetrahydroquinoline Derivatives
EDA Complex-Mediated Cyclization
Recent advances in photoredox catalysis have enabled the synthesis of tetrahydroquinolines (THQs) via electron donor–acceptor (EDA) complexes. While targeting THQs, this method underscores the reactivity of N,N-dialkylanilines under visible light. Irradiation of N,N-dimethylaniline with 1,2-dibenzoylethylene in 1,4-dioxane produces cyclized products in 55–80% yields. Adapting this to this compound would require substituting the ethylene component with a bis-aryl analogue.
Critical Parameters
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Q & A
Q. How can researchers optimize the synthesis of N,N-Bis(3,4-dimethylphenyl)aniline to improve yield and reduce reaction time?
Methodological Answer: Traditional alkylation methods for analogous compounds (e.g., N,N-bis(phenacyl)aniline) often suffer from low yields due to prolonged reaction times and solvent dependency . To optimize synthesis:
- Ultrasound-assisted protocols : Implement solvent-free conditions with ultrasound irradiation, which enhances reaction kinetics via cavitation effects. For example, analogous reactions achieved higher yields (85–92%) in 15–30 minutes compared to hours under conventional methods .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency.
- Temperature gradients : Perform controlled heating (e.g., 60–80°C) to balance reactivity and decomposition risks.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and aromatic proton environments. For example, N,N-bis(2-bromoethyl)aniline analogs show distinct triplet signals for CHBr (δ ~3.47 ppm) and CHN (δ ~3.79 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Calibrate using commercial standards (e.g., 3,4-dimethylbenzophenone derivatives) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight and detect side products (e.g., incomplete alkylation).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer: Crystallographic challenges, such as disordered substituents or weak diffraction, are common in bulky aromatic amines:
- Data refinement : Use SHELX software (e.g., SHELXL) to model thermal motion and hydrogen bonding. For example, N,N-bis(2-bromoethyl)aniline required riding models for H-atoms and careful treatment of C–H⋯Br interactions .
- Twinned crystals : Apply twin-law matrices in refinement suites like OLEX2 to deconvolute overlapping reflections.
- Complementary techniques : Pair X-ray diffraction with DFT calculations to validate bond angles and torsional strain.
Q. How does the steric and electronic profile of 3,4-dimethylphenyl substituents influence the optoelectronic properties of this compound?
Methodological Answer:
- Steric effects : Use X-ray crystallography or molecular docking to assess steric hindrance. For example, cyclohexylidene-bis(aniline) analogs show twisted conformations that reduce π-orbital overlap, lowering charge mobility .
- Electronic tuning : Perform cyclic voltammetry to measure HOMO/LUMO levels. Compare with methyl-free analogs (e.g., N,N-diphenylaniline) to isolate methyl group contributions.
- Spectroscopic mapping : UV-vis and fluorescence spectroscopy can correlate substituent effects with absorption/emission shifts.
Q. What strategies mitigate thermal degradation during high-temperature applications of this compound-based polymers?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Profile decomposition temperatures (T) under nitrogen/air. For epoxy analogs (e.g., tetraglycidyl dianilines), T > 300°C indicates suitability for high-temperature resins .
- Stabilizers : Incorporate antioxidants (e.g., hindered phenols) or crosslinkers (e.g., siloxanes) to enhance thermal resilience.
- Kinetic studies : Use Arrhenius plots to model degradation pathways and identify rate-limiting steps.
Q. How can researchers validate the environmental stability of this compound under oxidative or hydrolytic conditions?
Methodological Answer:
- Accelerated aging : Expose samples to UV light (λ = 365 nm) or HO/acid solutions, monitoring degradation via HPLC-MS.
- Mechanistic probes : Use isotopic labeling (-HO) or radical traps (TEMPO) to identify hydrolysis/oxidation pathways.
- Ecotoxicity assays : Follow OECD guidelines for algal or daphnid toxicity testing to assess environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
